N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a synthetic organic compound belonging to a class of thiazole derivatives. It has garnered attention in scientific research due to its potential applications in various fields, such as medicinal chemistry and materials science. The structural complexity of this compound allows for diverse chemical reactivity and biological activity.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. A common route includes:
Starting Materials: : The synthesis begins with readily available starting materials like 2-phenylthiazole, pyrrole derivatives, and other functionalized organic compounds.
Coupling Reactions: : Intermediate compounds are formed using coupling reactions, such as the Suzuki-Miyaura reaction or Heck reaction, to introduce necessary substituents.
Cyclization: : Key steps involve cyclization reactions to form the pyrrolo[3,4-b]pyridine core.
Amidation: : The final step includes amidation to introduce the carboxamide group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial-scale production methods for this compound would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and process intensification might be employed to enhance efficiency.
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms into the molecule.
Reduction: : Gain of electrons or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Conditions may involve reagents such as N-bromosuccinimide (NBS) for bromination and trifluoroacetic acid (TFA) for deprotection steps.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. Typical products include oxidized derivatives, reduced compounds, and various substituted analogs.
Scientific Research Applications
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide has a broad range of applications:
Medicinal Chemistry: : This compound can act as a lead compound for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Research: : It is used in biological assays to study its effects on cellular processes and molecular pathways.
Materials Science: : Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound's structure allows it to bind to these targets, modulating their activity and leading to a variety of biological effects. Detailed studies using techniques such as X-ray crystallography and molecular docking are often required to elucidate the precise mechanisms.
Comparison with Similar Compounds
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide can be compared with other similar compounds, such as:
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-amine: : Similar core structure but with different functional groups, leading to varied biological activities.
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(4-methylphenyl)thiazole-4-carboxamide: : A methyl-substituted analog with potentially different properties.
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(4-chlorophenyl)thiazole-4-carboxamide: : Chlorine substitution may alter its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features that enable distinct chemical reactivity and biological activity, making it a compound of significant interest in both scientific research and practical applications.
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-16(14-11-27-17(22-14)12-5-2-1-3-6-12)21-9-10-23-18(25)13-7-4-8-20-15(13)19(23)26/h1-8,11H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHXFCOQEBSLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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